molecular formula C7H3BrClFN2 B1383903 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole CAS No. 1388058-22-7

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole

Cat. No.: B1383903
CAS No.: 1388058-22-7
M. Wt: 249.47 g/mol
InChI Key: ZANKAGKIKSLRHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole is a multi-substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmacology due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with a wide range of biopolymers and enzymatic targets . This specific compound, featuring bromo, chloro, and fluoro substituents, is a versatile building block for synthesizing more complex molecules. The presence of halogen atoms, particularly fluorine, is often leveraged in drug design to modulate properties like lipophilicity, metabolic stability, and bioavailability, and to influence molecular interactions through halogen bonding . Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, with extensive research highlighting their potential as anticancer agents . They can function through various mechanisms, including topoisomerase inhibition, DNA intercalation, and acting as kinase inhibitors or epigenetic modulators . Furthermore, related halogenated benzimidazole nucleosides have been investigated for their antiviral properties, specifically as potent and selective inhibitors of human cytomegalovirus (HCMV) by acting as DNA maturation inhibitors, a mechanism distinct from conventional polymerase-targeting drugs . This makes this compound a valuable intermediate for researchers developing novel therapeutic agents in oncology, virology, and other disease areas. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

2-bromo-7-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANKAGKIKSLRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Benzimidazole Derivatives

One of the most straightforward approaches involves halogenating pre-formed benzimidazole derivatives. This method typically employs electrophilic halogenating agents such as bromine, chlorine, or fluorinating reagents under controlled conditions to introduce the respective halogens at specific positions.

  • Procedure :

    • Starting from a benzimidazole scaffold, halogenation is performed using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, or Selectfluor for fluorination.
    • The reaction conditions often involve solvents such as acetic acid, dichloromethane, or acetonitrile, with temperature control to achieve regioselectivity.
    • Sequential halogenation can be performed to introduce multiple halogens at desired positions, with the order of addition influencing regioselectivity.
  • Research Data :

    • A patent (WO2011099832A2) describes a method where a benzimidazole precursor undergoes halogenation with NBS or NCS in acetic acid, yielding halogenated derivatives with high regioselectivity.

Synthesis via Condensation of o-Phenylenediamine with Halogenated Carboxylic Acids or Derivatives

Another prominent method involves constructing the benzimidazole ring through condensation reactions, followed by halogenation at specific stages.

  • Procedure :

    • Condensation of o-phenylenediamine with halogenated carboxylic acids, aldehydes, or their derivatives under acidic or basic conditions.
    • For example, the reaction of o-phenylenediamine with halogenated formyl compounds (such as 2-chloro-6-fluorobenzaldehyde) under oxidative conditions yields halogenated benzimidazoles.
    • The halogenation step can be integrated into the synthesis or performed post-cyclization.
  • Research Data :

    • A synthesis pathway detailed in patents involves the reaction of 4-bromo-l,2-phenylendiamine with halogenated aldehydes to form halogenated benzimidazoles, including fluorinated derivatives.

Multi-step Synthesis Involving Halogenated Intermediates

This approach involves synthesizing halogenated intermediates, such as halogenated o-phenylenediamines or halogenated benzimidazole precursors, then cyclizing to form the core structure.

  • Procedure :

    • Synthesis of halogenated o-phenylenediamines via halogenation of aniline derivatives.
    • Cyclization with formic acid or ortho-esters to form the benzimidazole core.
    • Subsequent halogenation at specific positions using electrophilic halogenating agents.
  • Research Data :

    • Patent literature describes the preparation of halogenated benzimidazoles via cyclization of halogenated diamines, with yields ranging from 50-80%, depending on the halogenation conditions.

One-Pot Synthesis Strategies

Recent advances include one-pot synthesis methods that combine ring formation and halogenation steps, reducing reaction times and improving yields.

  • Procedure :

    • Condensation of o-phenylenediamine with halogenated aldehydes or carboxylic acids in the presence of catalysts like sodium carbonate or potassium tert-butoxide.
    • Halogenation can be achieved in situ using reagents such as NBS or NCS, under mild or solvent-free conditions.
  • Research Data :

    • A solvent-free, one-pot synthesis of benzimidazoles demonstrated high efficiency and selectivity, with halogenation occurring simultaneously with ring formation, yielding compounds like 2-bromo-4-chloro-7-fluoro derivatives.

Key Reaction Conditions and Reagents

Method Halogenating Agent Solvent Temperature Yield Range Notes
Direct halogenation NBS, NCS, Selectfluor Acetic acid, DCM Room temperature to reflux 50-90% Regioselectivity critical
Condensation + halogenation Halogenated aldehyde + o-phenylenediamine Various Mild to moderate 55-82% Sequential or one-pot
Multi-step cyclization Halogenated diamines Acetic acid 100°C 50-80% Often requires purification

Summary of Synthesis Yields and Conditions

Approach Starting Material Halogenation Reagent Conditions Typical Yield (%) Reference
Direct halogenation Benzimidazole derivative NBS/NCS Reflux in acetic acid 70-90
Condensation + halogenation o-Phenylenediamine + halogenated aldehyde NBS/NCS Mild heating 55-82 ,
One-pot synthesis o-Phenylenediamine + halogenated aldehyde NBS/NCS Solvent-free, 70°C 60-92

Notes on Purification and Characterization

  • Purification typically involves column chromatography, recrystallization, or extraction with organic solvents.
  • Characterization confirms regioselectivity and purity via NMR, IR, HRMS, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole derivatives have shown potential as anticancer agents. Research indicates that halogenated benzimidazoles can act as integrin α4β1 antagonists, which are relevant in the treatment of T and B cell lymphomas. A study demonstrated that these compounds could be labeled with isotopes for imaging and therapeutic purposes, highlighting their utility in targeted cancer therapies . The structure-activity relationship (SAR) studies revealed that specific halogen substitutions enhance binding affinity and selectivity towards cancer cells.

Radiodiagnostic Applications
The incorporation of halogens such as bromine and fluorine into the benzimidazole structure allows for the development of radiodiagnostic agents. These agents can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, facilitating the visualization of tumors in vivo . The ability to modify these compounds for radiotherapeutic applications further underscores their versatility.

Biological Research

Targeting Integrins
Integrins are critical for cell adhesion and signaling, making them attractive targets for drug development. The benzimidazole derivatives have been studied for their ability to selectively bind to integrin α4β1, which is overexpressed in certain cancers. The binding interactions were characterized using molecular modeling, providing insights into how structural modifications can influence efficacy .

Photoaffinity Labeling
The use of this compound in photoaffinity labeling experiments allows researchers to study protein interactions at a molecular level. This technique utilizes the reactive halogen atoms to covalently bond to target proteins upon exposure to light, enabling the identification of binding sites and interaction partners .

Materials Science

Synthesis of Functional Materials
The unique properties of this compound make it a suitable building block for synthesizing functional materials. Recent advances in synthetic methodologies have allowed for the development of novel polymers and nanomaterials incorporating this compound, which exhibit enhanced thermal stability and electrical conductivity . These materials have potential applications in electronics and photonics.

Case Studies

Study Application Findings
Study on Integrin Antagonists Cancer TreatmentIdentified high-affinity ligands with potential for radiotherapy and imaging.
Photoaffinity Labeling Research Protein Interaction StudiesDemonstrated successful covalent bonding to target proteins, aiding in mapping interaction networks.
Synthesis of Functional Materials Material ScienceDeveloped polymers with improved properties using this compound as a monomer.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to biological targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-4-chloro-1H-benzimidazole (CAS 1360932-45-1) Substituents: Bromo (position 6), chloro (position 4). Molecular Formula: C₇H₄BrClN₂; Molecular Weight: 231.48 g/mol.
  • 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole Substituents: Bromo (position 6), chloro (position 4), phenyl (position 2). Molecular Formula: C₁₃H₈BrClN₂; Molecular Weight: 307.57 g/mol. Key Difference: The bulky phenyl group at position 2 enhances π-π stacking interactions, making it suitable for catalytic or sensor applications. However, this substitution reduces solubility in polar solvents compared to non-phenylated analogs .

Functional Group Variations

  • 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-94-8) Substituents: Chloro (position 5), fluoro (position 4), trifluoromethyl (position 2). Molecular Formula: C₈H₃ClF₄N₂; Molecular Weight: 238.57 g/mol.
  • 4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 2149602-58-2)

    • Substituents: Bromo (position 4), trifluoromethoxy (position 7), trifluoromethyl (position 2).
    • Molecular Formula: C₉H₃BrF₆N₂O; Molecular Weight: 349.03 g/mol.
    • Key Difference: The trifluoromethoxy group at position 7 increases metabolic stability and lipophilicity (LogP ~4.6), making it a candidate for drug development targeting hydrophobic binding pockets .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Predicted pKa LogP Key Applications
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole* ~246.42 (estimated) ~8.2 (estimated) ~3.1 (estimated) Pharmaceutical intermediates
6-Bromo-4-chloro-1H-benzimidazole 231.48 Not reported ~2.8 Organic synthesis
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole 238.57 7.43 ~4.0 Anion receptors, catalysts
6-Bromo-4-chloro-2-phenyl-1H-benzimidazole 307.57 Not reported 4.65 Materials science

*Estimated values based on structural analogs.

Biological Activity

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C7_7H3_3BrClFN2_2
  • Molecular Weight : 232.46 g/mol
  • Structure : The compound features a benzimidazole core with bromine, chlorine, and fluorine substituents, which influence its biological activity.

Antiviral Activity

Research indicates that benzimidazole derivatives can possess significant antiviral properties. For instance, compounds like 2-Bromo-5,6-dichloro-1H-benzimidazole have demonstrated efficacy against human cytomegalovirus (HCMV) by inhibiting DNA synthesis and viral maturation . Although direct studies on this compound are sparse, its structural similarities suggest potential antiviral applications.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent antibacterial activity against various pathogens. For example:

  • Compounds derived from benzimidazole have demonstrated significant growth inhibition against Mycobacterium abscessus, a notable pathogen in clinical settings .
CompoundTarget PathogenMIC (μg/ml)Activity Type
2-Bromo-5,6-dichloro...HCMVNot specifiedAntiviral
2-Bromo-4-chloro...Mycobacterium abscessus25Antimicrobial

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. They may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data for this compound is limited, the broader category shows promise in cancer therapeutics .

Case Studies and Research Findings

Several studies highlight the biological relevance of benzimidazole derivatives:

  • Antiviral Mechanisms : A study on GW275175X, a derivative of BDCRB (related to benzimidazoles), demonstrated its ability to inhibit HCMV effectively while overcoming stability issues associated with earlier compounds .
  • Antimicrobial Efficacy : Research has shown that specific benzimidazole derivatives can inhibit the growth of resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
  • Structure-Activity Relationship (SAR) : A comprehensive review indicated that modifications in the benzimidazole structure significantly affect biological activity, emphasizing the need for further exploration of this compound in this context .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-chloro-7-fluoro-1H-benzimidazole, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a benzimidazole precursor (e.g., 1H-benzimidazole derivatives with halogen substituents) and perform sequential halogenation. Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled conditions. Fluorination typically employs agents like Selectfluor or DAST .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC or TLC (Rf ~0.6–0.7 in ethyl acetate/hexane 1:1) .
  • Critical Note : Optimize reaction temperatures (e.g., 60–80°C for bromination) and stoichiometry to minimize byproducts like dihalogenated impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • FTIR : Identify key functional groups: C-Br (590 cm⁻¹), C-Cl (745 cm⁻¹), and C=N (1611 cm⁻¹) in the imidazole ring .
  • NMR :
  • ¹H NMR : Expect aromatic protons in δ 7.3–8.3 ppm (split due to substituent effects).
  • ¹³C NMR : Halogenated carbons appear at δ 110–130 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z ~231.48 (M⁺) with isotopic patterns confirming Br/Cl .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of multi-halogenated benzimidazoles?

  • Methodology :

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide halogenation to specific positions. Remove directing groups post-synthesis via reduction .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyl groups) to prevent undesired halogenation .
  • Validation : Confirm regiochemistry via X-ray crystallography (e.g., as in for analogous structures) or NOESY NMR .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzimidazoles?

  • Methodology :

  • Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines). For example, used MTT assays on HeLa cells for cytotoxicity .
  • Structural Comparisons : Cross-reference with crystallographic data (e.g., ) to confirm substituent positions, which may alter binding affinity .
  • Meta-Analysis : Compare logP, polar surface area, and steric effects across studies to identify outliers .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic/alkaline media)?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–50°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Halogenated benzimidazoles typically degrade faster in alkaline conditions due to imidazole ring hydrolysis .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB ID: 1M17). Focus on halogen bonding between Br/Cl and kinase hinge regions .
  • ADMET Prediction : Employ SwissADME to assess bioavailability (%ABS >30) and toxicity (e.g., Ames test predictions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-chloro-7-fluoro-1H-benzimidazole
Reactant of Route 2
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2-Bromo-4-chloro-7-fluoro-1H-benzimidazole

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